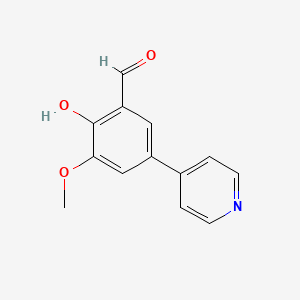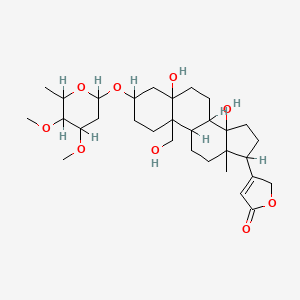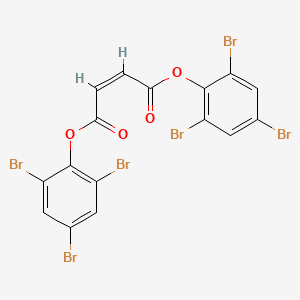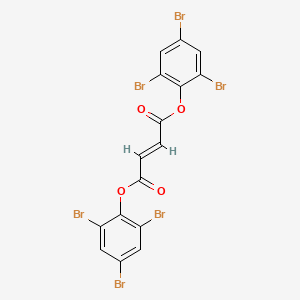
Bis(2,4,6-tribromophenyl) fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4,6-tribromophenyl) fumarate: is a brominated flame retardant. It is an ester of fumaric acid and 2,4,6-tribromophenol. This compound is known for its effectiveness in reducing the flammability of materials, making it a valuable additive in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4,6-tribromophenyl) fumarate typically involves the esterification of fumaric acid with 2,4,6-tribromophenol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled bromination of phenol to produce 2,4,6-tribromophenol, which is then esterified with fumaric acid. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,4,6-tribromophenyl) fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce debrominated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2,4,6-tribromophenyl) fumarate is used as a flame retardant in polymers and plastics. Its ability to reduce flammability makes it valuable in the production of fire-resistant materials .
Biology and Medicine: Research is ongoing to explore the potential biological effects of this compound. Studies have investigated its impact on various biological systems and its potential use in medical applications .
Industry: In addition to its use as a flame retardant, this compound is employed in the electronics industry to enhance the fire resistance of electronic components and devices .
Wirkmechanismus
The mechanism by which bis(2,4,6-tribromophenyl) fumarate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process, effectively inhibiting the spread of flames. The molecular targets include the free radicals generated during combustion, which are neutralized by the bromine radicals .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)
- Decabromodiphenyl ethane (DBDPE)
- Hexabromobenzene (HBBz)
- Pentabromoethylbenzene (PBEB)
- Pentabromotoluene (PBT)
- 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH)
Comparison: Bis(2,4,6-tribromophenyl) fumarate is unique in its structure and specific applications. While other brominated flame retardants like BTBPE and DBDPE are also effective, this compound offers distinct advantages in terms of its thermal stability and compatibility with various polymers .
Eigenschaften
CAS-Nummer |
24138-34-9 |
|---|---|
Molekularformel |
C16H6Br6O4 |
Molekulargewicht |
741.6 g/mol |
IUPAC-Name |
bis(2,4,6-tribromophenyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C16H6Br6O4/c17-7-3-9(19)15(10(20)4-7)25-13(23)1-2-14(24)26-16-11(21)5-8(18)6-12(16)22/h1-6H/b2-1+ |
InChI-Schlüssel |
YLJNTEPTKSJUFE-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1Br)OC(=O)/C=C/C(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


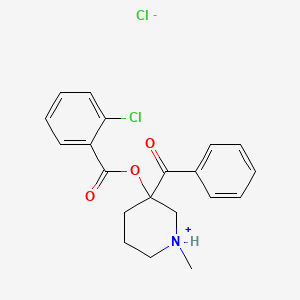
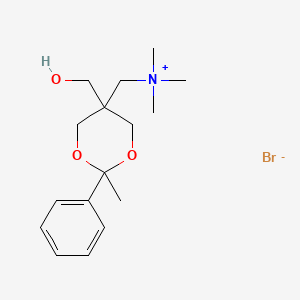
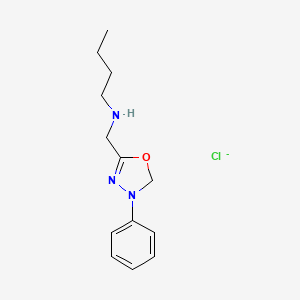
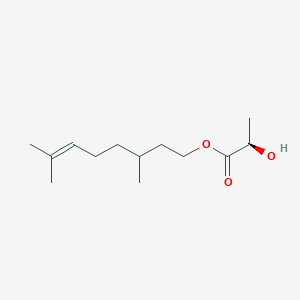

![Bicyclo[2.2.0]hexa-1(4),2,5-triene;piperidin-4-ol](/img/structure/B13745080.png)
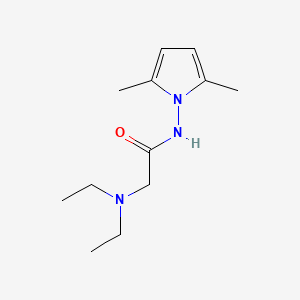
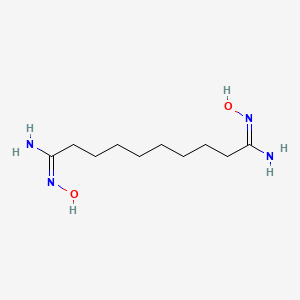
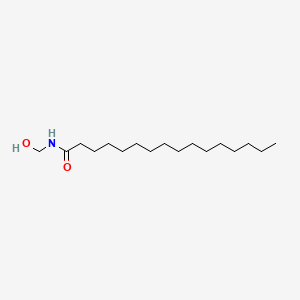
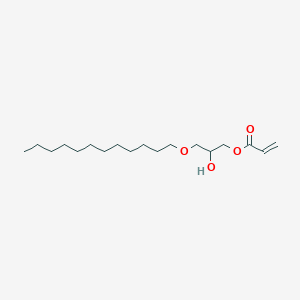
![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)
